molecular formula C20H25N3O3S B4610603 4-[methyl(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide

4-[methyl(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide

Cat. No.: B4610603
M. Wt: 387.5 g/mol
InChI Key: QEUZPBOLECJOOI-UHFFFAOYSA-N
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Description

4-[methyl(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.16166284 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Characterization

Polyamides and poly(amide-imide)s derived from similar chemical structures show significant promise in materials science. For example, the synthesis and characterization of polyamides using aromatic dicarboxylic acids and bis(carboxyphthalimide)s in specific solvents have been explored. These polymers exhibit high thermal stability and solubility in polar aprotic solvents, making them suitable for advanced materials applications (Saxena et al., 2003).

Water Purification Technologies

Research into novel polymer synthesis, such as poly sulphonyl amino benzamide (PSAB) and its derivatives, has been applied to water purification. These polymers have been used to create composite membranes for sea water desalination, demonstrating the compound's relevance in enhancing water purification and desalination technologies (Padaki et al., 2012).

Medicinal Chemistry and Drug Development

Compounds structurally related to "4-[methyl(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide" have been explored in medicinal chemistry for their potential therapeutic applications. For instance, derivatives of benzamides and sulfonamides have shown Class III antiarrhythmic activity, indicating their potential in developing treatments for arrhythmias (Ellingboe et al., 1992).

Metal Complexes and Catalysis

The synthesis of metal complexes with similar sulfonamide derivatives highlights the potential application in catalysis and pharmaceutical industries. These complexes show promise in increasing the biological and catalytic potential of ligands, which could be crucial for developing new catalytic methods or enhancing drug efficacy (Orie et al., 2021).

Properties

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-22(27(2,25)26)18-11-7-17(8-12-18)20(24)21-15-16-5-9-19(10-6-16)23-13-3-4-14-23/h5-12H,3-4,13-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUZPBOLECJOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.